molecular formula C7H9Cl2N3 B572937 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride CAS No. 1257535-39-9

1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride

Cat. No. B572937
M. Wt: 206.07
InChI Key: HYXDRMBOOYKXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[3,2-b]pyridin-3-amine is a chemical compound with the molecular weight of 133.15 . It is also known as 1H-pyrrolo [3,2-b]pyridin-3-amine .


Synthesis Analysis

There are several synthetic strategies and approaches to 1H-pyrrolo[2,3-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .


Molecular Structure Analysis

The InChI code for 1H-Pyrrolo[3,2-b]pyridin-3-amine is 1S/C7H7N3/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,8H2 .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

1H-Pyrrolo[3,2-b]pyridin-3-amine has a molecular weight of 133.15 .

Scientific Research Applications

Kinase Inhibitors

The heterocyclic scaffold of pyrrolo[3,2-b]pyridine has been extensively utilized in the design of kinase inhibitors. This class of compounds demonstrates significant versatility by interacting with kinases through multiple binding modes, often binding to the hinge region of the kinase. This has led to its inclusion in many patents from companies and universities covering a broad range of kinase targets. The pyrrolo[3,2-b]pyridine scaffold, due to its ability to form hydrogen bond donor–acceptor pairs, is a key scaffold in kinase inhibitor design, offering advantages in terms of intellectual property, activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).

Synthetic Precursors

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives, closely related to the pyrrolo[3,2-b]pyridine structure, are privileged structures due to their biological activity and importance as synthetic precursors for a variety of biologically active compounds. Their role as building blocks highlights their significant contribution to synthetic chemistry, offering pathways to enhance green chemistry through solvent-free conditions and demonstrating potential in medicinal chemistry across various biological activities (Chalán-Gualán et al., 2022).

Biologically Active Compounds

Pyrrolidine, a core structure related to pyrrolo[3,2-b]pyridine, is widely used in medicinal chemistry to obtain compounds for treating human diseases. The saturation and sp3-hybridization of this five-membered ring enable efficient exploration of pharmacophore space and contribute to the stereochemistry of molecules, affecting their biological activity. This versatility in structural modification allows for the development of compounds with varied biological profiles, demonstrating the scaffold’s significant potential in drug discovery (Li Petri et al., 2021).

Safety And Hazards

The compound has hazard statements H302 - H319 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Future Directions

The research has been developing a class of 1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could be used in cancer therapy .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-5-4-10-6-2-1-3-9-7(5)6;;/h1-4,10H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXDRMBOOYKXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)N)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride

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